

Application Notes and Protocols for SB-633825

In Vitro Kinase Assay

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Compound of Interest

Compound Name: SB-633825

Cat. No.: B610716

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These application notes provide a comprehensive overview of the in vitro kinase inhibitory activity of **SB-633825**, a potent ATP-competitive inhibitor. The provided protocols and data are intended for researchers, scientists, and drug development professionals working on kinase inhibitors and their mechanisms of action.

Introduction

SB-633825 is a small molecule inhibitor targeting several protein kinases, playing a crucial role in cellular signaling pathways related to angiogenesis, cell proliferation, and migration.^[1] It functions by competing with ATP for the binding site on the kinase, thereby preventing the phosphorylation of substrate proteins.^{[1][2]} Understanding the specific inhibitory profile of **SB-633825** is essential for its development as a potential therapeutic agent.

Kinase Inhibition Profile of SB-633825

SB-633825 has been demonstrated to be a potent inhibitor of Tyrosine-protein kinase receptor (TIE2), Lymphocyte-oriented kinase (LOK; STK10), and Breast tumor kinase (BRK; PTK6).^[1] ^[3] The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%, are summarized in the table below.

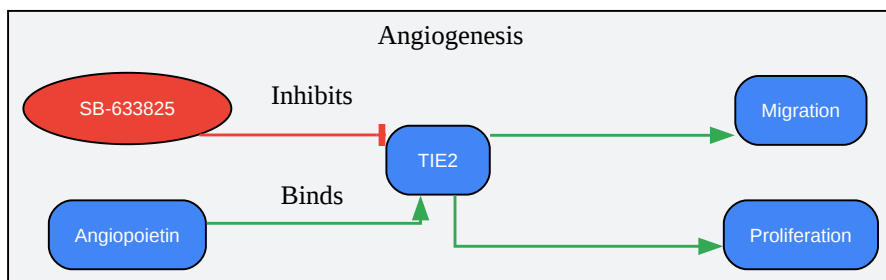
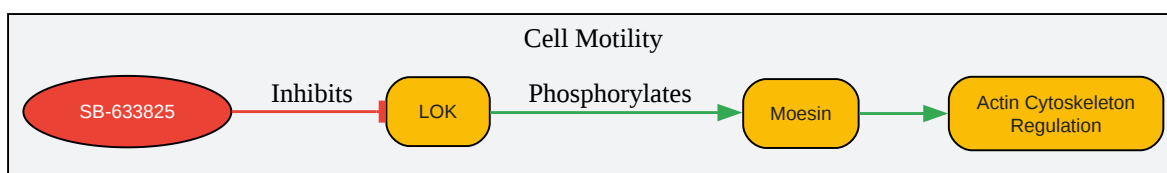
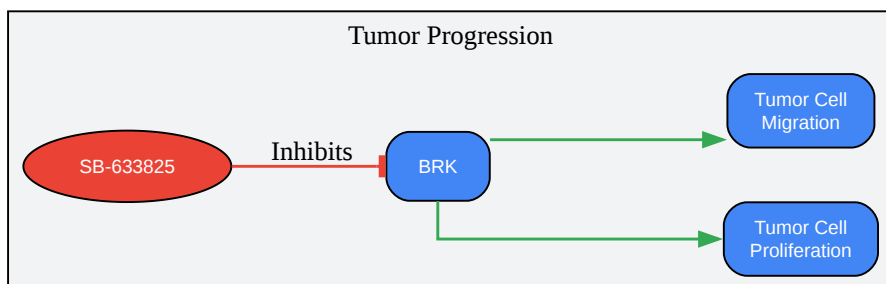
Kinase Target	IC50 (nM)
TIE2	3.5
LOK (STK10)	66
BRK (PTK6)	150

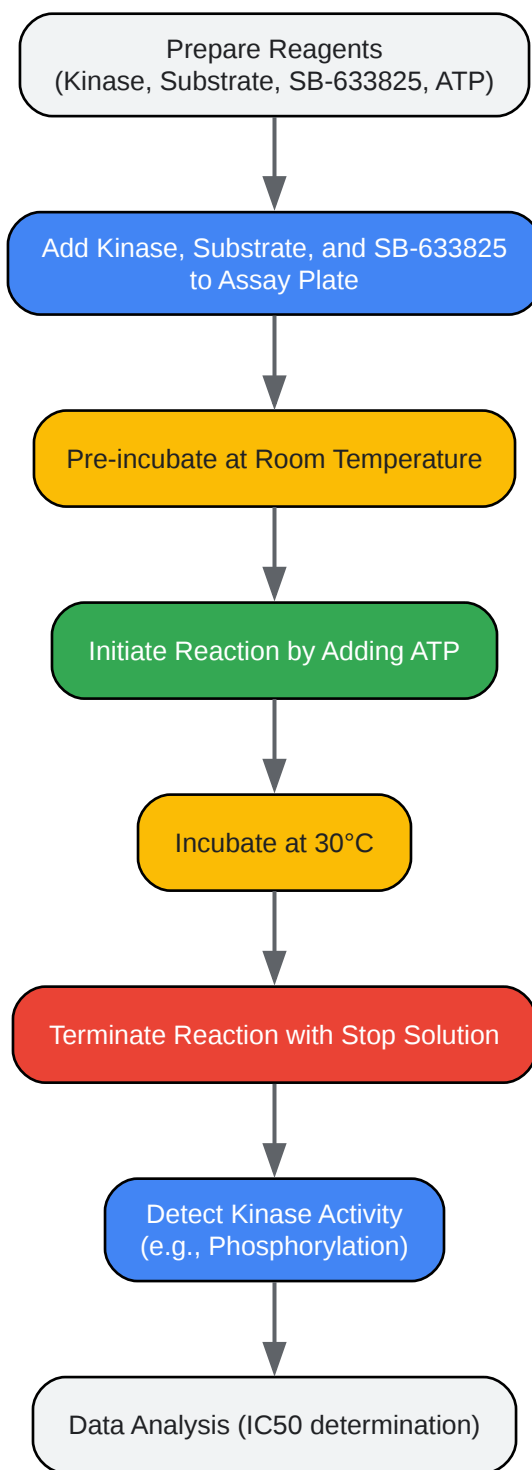
Data sourced from Elkins JM, et al. (2016).[\[1\]](#)[\[3\]](#)

At a concentration of 0.1 μ M, **SB-633825** inhibits TIE2 and LOK to 75% and 44% of their maximal activity, respectively.[\[1\]](#)[\[3\]](#)

Signaling Pathways

The kinases inhibited by **SB-633825** are key components of critical cellular signaling pathways. TIE2 is a pivotal receptor tyrosine kinase in the angiopoietin (Ang)/Tie2 signaling axis, which is crucial for angiogenesis in endothelial cells.[\[1\]](#) LOK is the dominant ezrin-radixin-moesin (ERM) kinase in hematopoietic cells.[\[1\]](#) BRK (PTK6) is expressed in breast cancers and is considered an oncogene that promotes tumor cell proliferation and migration.[\[1\]](#)





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